molecular formula C11H15NO2S B3241004 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid CAS No. 14510-18-0

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Cat. No.: B3241004
CAS No.: 14510-18-0
M. Wt: 225.31 g/mol
InChI Key: RHAPIQQNFJCBPR-UHFFFAOYSA-N
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Description

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C11H15NO2S It is a derivative of cysteine, where the thiol group is substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid typically involves the reaction of cysteine with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the electrophilic carbon of phenylethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the role of sulfur-containing amino acids in biological systems.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or enzymes, potentially affecting their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: The parent compound, which has a thiol group instead of the phenylethyl group.

    Methionine: Another sulfur-containing amino acid with a methylthio group.

    S-Phenylcysteine: Similar structure but with a phenyl group instead of a phenylethyl group.

Uniqueness

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is unique due to the presence of the phenylethyl group, which can impart different chemical and biological properties compared to its analogs. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-(2-phenylethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPIQQNFJCBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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